molecular formula C19H16N2O3 B2438320 2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid CAS No. 1378255-25-4

2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid

Cat. No.: B2438320
CAS No.: 1378255-25-4
M. Wt: 320.348
InChI Key: VVECSKYHCDTNFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid is a synthetic organic compound with the molecular formula C19H16N2O3 and a molecular weight of 320.35 g/mol . This compound features a perimidine moiety linked to a phenoxyacetic acid structure, making it a unique entity in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid typically involves the reaction of 2,3-dihydro-1H-perimidine with 4-bromophenoxyacetic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid involves its interaction with specific molecular targets. The perimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The phenoxyacetic acid part may facilitate cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid stands out due to its unique combination of a perimidine ring and a phenoxyacetic acid moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c22-17(23)11-24-14-9-7-13(8-10-14)19-20-15-5-1-3-12-4-2-6-16(21-19)18(12)15/h1-10,19-21H,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVECSKYHCDTNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC=C(C=C4)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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